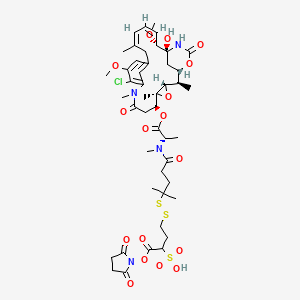

sulfo-SPDB-DM4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJLJPQSHWOFQD-KRXLDPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63ClN4O17S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Takedown: An In-depth Technical Guide to the Mechanism of Action of Sulfo-SPDB-DM4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sulfo-SPDB-DM4, a key component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into the molecular interactions, cellular pathways, and experimental methodologies that define its potent anti-tumor activity.

Introduction to this compound

This compound is an agent-linker conjugate designed for targeted cancer therapy. It comprises two critical components: the cytotoxic payload, DM4, and the cleavable linker, sulfo-SPDB.[1][2] This conjugate is covalently attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, creating an ADC. The overarching goal of this technology is to deliver the highly potent DM4 directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1]

The sulfo-SPDB linker is a sophisticated chemical bridge engineered for stability in circulation and selective cleavage within the target cell.[1][3] The "sulfo" modification enhances the hydrophilicity of the linker, contributing to the overall solubility and stability of the ADC. The core of the linker's functionality lies in its disulfide bond, which is susceptible to the reducing environment within the cell.

DM4 is a derivative of maytansine, a potent antimitotic agent that inhibits tubulin polymerization. By disrupting the microtubule network, DM4 induces cell cycle arrest and ultimately triggers programmed cell death (apoptosis).

The Multi-Step Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is a meticulously orchestrated sequence of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Circulation and Tumor Targeting

Once administered, the ADC circulates through the bloodstream. The sulfo-SPDB linker is designed to be stable at physiological pH, preventing the premature release of the toxic DM4 payload and minimizing off-target effects. The engineered steric hindrance around the disulfide bond further contributes to its stability in circulation. The monoclonal antibody component of the ADC guides it to the tumor site, where it binds with high affinity to its specific antigen on the surface of cancer cells.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.

Intracellular Cleavage and Payload Release

Within the cell, the high concentration of reducing agents, most notably glutathione (GSH), facilitates the cleavage of the disulfide bond in the sulfo-SPDB linker. This reductive cleavage liberates the DM4 payload from the antibody and linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-SPDB-DM4: A Technical Guide for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SPDB-DM4 is a key reagent in the field of targeted cancer therapy, specifically in the development of Antibody-Drug Conjugates (ADCs). It is a pre-formed drug-linker conjugate consisting of the potent cytotoxic maytansinoid, DM4, attached to a water-soluble, cleavable linker, sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate). The sulfo-SPDB linker is designed to be stable in systemic circulation, minimizing premature release of the toxic payload. Upon internalization into target cancer cells, the disulfide bond within the linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload. The inclusion of a sulfo group enhances the aqueous solubility of the linker, facilitating the conjugation process in aqueous buffers.[][2] This guide provides an in-depth overview of the structure, chemical properties, and relevant experimental protocols for the application of this compound in ADC research and development.

Structure and Chemical Properties

The chemical structure of this compound is composed of two primary functional components: the sulfo-SPDB linker and the DM4 cytotoxic agent.

Figure 1: Chemical Structure of this compound

Caption: A simplified diagram of this compound's structure.

Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1626359-59-8 | [3] |

| Molecular Formula | C46H63ClN4O17S3 | [4] |

| Molecular Weight | 1075.66 g/mol | [4] |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | |

| The sulfo- group enhances water solubility compared to non-sulfonated counterparts. | ||

| Storage Conditions | Store at -20°C to -80°C, protected from light. Stock solutions in DMSO are stable for up to 6 months at -80°C. |

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.

ADC Internalization and Payload Release

Caption: Workflow of ADC binding, internalization, and payload release.

The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through endocytosis. The complex is then trafficked to lysosomes, where the intracellular reducing environment, rich in glutathione, cleaves the disulfide bond of the sulfo-SPDB linker. This cleavage releases the DM4 payload in its active form within the cell.

Induction of Apoptosis by DM4

Once released, DM4, a potent maytansinoid derivative, exerts its cytotoxic effect by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization and preventing the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Caption: Signaling pathway of DM4-induced apoptosis.

The apoptotic signaling cascade initiated by microtubule disruption involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Antibody-Drug Conjugation

This protocol describes the conjugation of this compound to an antibody via its lysine residues.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

-

Quenching solution (e.g., 100 mM glycine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

-

Drug-Linker Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM immediately before use.

-

Conjugation Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. A typical starting molar ratio is 5-8 moles of this compound per mole of antibody.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM. Incubate for 5-10 minutes.

-

Purification: Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (e.g., using a G-25 column) equilibrated with a formulation buffer (e.g., PBS).

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using Hydrophobic Interaction Chromatography (HIC-HPLC).

-

Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using Size-Exclusion Chromatography (SEC-HPLC).

-

Concentration: Measure the protein concentration of the final ADC solution using a UV-Vis spectrophotometer at 280 nm.

-

In Vitro Cytotoxicity Assay

This protocol outlines the evaluation of the cytotoxic potential of a this compound ADC using a cell viability assay (e.g., MTT assay).

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC) and a negative control cell line (e.g., HER2-negative MDA-MB-231).

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC solution of known concentration

-

Unconjugated antibody (as a control)

-

Free DM4 (as a control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete culture medium. Remove the old medium from the cells and add the treatment solutions.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and the payload's mechanism of action.

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NSG mice)

-

Tumor cells for implantation (e.g., OVCAR3 for a CDH6-targeted ADC).

-

ADC solution formulated in a sterile, biocompatible buffer

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different dose levels).

-

Dosing: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.). A typical dosing regimen could be a single dose or multiple doses over a period of time (e.g., once weekly for 3 weeks). Doses for a this compound ADC could range from 1.25 to 5 mg/kg.

-

Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specified period.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of the anti-tumor effect of the ADC compared to the control groups.

Conclusion

This compound is a valuable and versatile tool for the development of next-generation antibody-drug conjugates. Its favorable chemical properties, including enhanced aqueous solubility and a cleavable disulfide linker, combined with the high potency of the DM4 payload, make it an attractive option for researchers in the field of targeted cancer therapy. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this compound in ADC discovery and preclinical development. Careful optimization of conjugation, in vitro testing, and in vivo evaluation will be crucial for advancing novel ADC candidates towards clinical applications.

References

The Role of the DM4 Payload in Sulfo-SPDB-DM4 Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The sulfo-SPDB-DM4 linker-payload system is a key component in the design of next-generation ADCs. This technical guide provides a comprehensive overview of the critical role of the DM4 payload within the this compound ADC construct. It delves into the mechanism of action of DM4, the function of the sulfo-SPDB linker, and the synergistic interplay that governs the efficacy and safety of these complex biotherapeutics. This document also presents a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction to this compound ADCs

An antibody-drug conjugate is a tripartite molecule comprising a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the two.[1] The this compound system consists of:

-

DM4: A potent maytansinoid payload that induces cell death by inhibiting microtubule polymerization.[2][3]

-

Sulfo-SPDB Linker: A chemically cleavable disulfide linker designed for stability in systemic circulation and efficient release of the payload within the target cancer cell.[4][5] The "sulfo" modification enhances the hydrophilicity of the linker.

The overarching goal of a this compound ADC is to deliver the DM4 payload specifically to cancer cells, thereby maximizing anti-tumor activity while minimizing systemic toxicity to healthy tissues.

The DM4 Payload: A Potent Antimitotic Agent

DM4 is a derivative of maytansine, a natural product that exhibits powerful anti-mitotic activity. Its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division and intracellular transport.

Mechanism of Action

DM4 exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules and enhances microtubule destabilization. The potent suppression of microtubule dynamics leads to a mitotic block, arresting the cell cycle at the G2/M phase, and ultimately inducing apoptotic cell death.

Signaling Pathway of DM4-Induced Apoptosis

The disruption of microtubule dynamics by DM4 triggers a cascade of signaling events that culminate in apoptosis. While the complete network is complex, a simplified representation of the key pathways is illustrated below.

The Sulfo-SPDB Linker: Ensuring Stability and Targeted Release

The linker is a critical component of an ADC, ensuring that the potent payload remains attached to the antibody while in circulation and is efficiently released upon reaching the target tumor cell. The sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a cleavable linker that leverages the differential reductive potential between the extracellular environment and the intracellular milieu of tumor cells.

Key Features of the Sulfo-SPDB Linker

-

Disulfide Bond: The core of the SPDB linker is a disulfide bond that is susceptible to cleavage by intracellular reducing agents like glutathione, which is present in significantly higher concentrations inside cells compared to the bloodstream. This differential allows for selective payload release within the tumor cell.

-

Stability: The SPDB linker is designed to be highly stable in circulation, preventing premature release of DM4 that could lead to systemic toxicity.

-

Hydrophilicity: The addition of a sulfo group enhances the water solubility of the linker-payload conjugate. This can help to prevent aggregation of the ADC, which can be a problem with hydrophobic payloads and linkers.

Quantitative Data on this compound ADC Performance

The efficacy of this compound ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |

| SK-BR-3 | HER2 | Anti-HER2-sulfo-SPDB-DM4 | ~0.3-0.4 nmol/L (for free DM4) | |

| HCT-15 (MDR+) | EpCAM | Anti-EpCAM-sulfo-SPDB-DM4 | Cytotoxic | |

| COLO 205 | EpCAM | Anti-EpCAM-sulfo-SPDB-DM4 | Cytotoxic | |

| HT-29 | DDR1 | T4H11-DM4 | Strong Cytotoxicity | |

| HCT116 | DDR1 | T4H11-DM4 | Strong Cytotoxicity |

In Vivo Efficacy

Tumor growth inhibition (TGI) is a common metric used to assess the in vivo efficacy of an anti-cancer agent.

| Tumor Model | Target Antigen | ADC | Dose | TGI (%) | Reference |

| OVCAR3 Xenograft | CDH6 | CDH6-targeting-sulfo-SPDB-DM4 | 1.25, 2.5, 5 mg/kg | Dose-dependent regression | |

| DU145-PSMA Xenograft | PSMA | VH2-VH1-DGN549 | 30 µg/kg | Significant Inhibition | |

| CWR22Rv1 Xenograft | PSMA | VH2-VH1-DGN549 | 10 µg/kg (q.o.d. x3) | Significant Inhibition | |

| KS Kaposi's Sarcoma | CD13 | NGR-Dau Conjugate 1 | Not specified | 37.7% | |

| KS Kaposi's Sarcoma | CD13 | NGR-Dau Conjugate 2 | Not specified | 24.8% |

Pharmacokinetic Parameters

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug.

| ADC | Animal Model | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| M9346A–sulfo-SPDB–[3H]DM4 | CD-1 Mice | ~97 hrs (0.3 mg/kg) | Not specified | Not specified | |

| Generic ADC | Not specified | 13.0 days (initial) | 0.926 L/day (initial) | 10.8 L |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for assessing cell viability.

Objective: To determine the cytotoxic potency (IC50) of a this compound ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

This compound ADC, unconjugated antibody, and free DM4 payload

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 in complete medium. Remove the culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Bystander Effect Assay (Co-culture Method)

This protocol is designed to assess the ability of the released DM4 payload to kill neighboring antigen-negative cells.

Objective: To evaluate the in vitro bystander killing effect of a this compound ADC.

Materials:

-

Antigen-positive (Ag+) cells

-

Antigen-negative (Ag-) cells stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

This compound ADC and control articles

-

96-well black, clear-bottom cell culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and GFP-Ag- cells into 96-well plates at a desired ratio (e.g., 1:1, 1:3, 3:1) and total cell density. Include monoculture controls of GFP-Ag- cells alone. Incubate overnight.

-

ADC Treatment: Treat the co-cultures and monoculture controls with serial dilutions of the this compound ADC.

-

Incubation: Incubate the plates for 72-120 hours.

-

Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader at specified time points (e.g., 48, 96, 144 hours).

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the GFP-Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a this compound ADC.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Tumor cells for xenograft establishment

-

This compound ADC and vehicle control

-

Calipers for tumor measurement

-

Appropriate animal handling and surgical equipment

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

ADC Administration: Administer the this compound ADC (e.g., via intravenous injection) at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Data Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate tumor growth inhibition (TGI).

Pharmacokinetic Analysis

This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound ADC.

Objective: To determine the pharmacokinetic parameters of a this compound ADC in a preclinical model.

Materials:

-

Mice or other suitable animal model

-

This compound ADC

-

Blood collection supplies

-

Analytical instrumentation (e.g., ELISA or LC-MS/MS)

Procedure:

-

ADC Administration: Administer a single dose of the this compound ADC to the animals (typically intravenously).

-

Blood Sampling: Collect blood samples at predetermined time points post-administration.

-

Sample Processing: Process blood samples to obtain plasma or serum.

-

Bioanalysis: Quantify the concentration of total antibody, conjugated ADC, and/or free DM4 in the samples using a validated analytical method such as ELISA or LC-MS/MS.

-

Pharmacokinetic Modeling: Use appropriate software to perform non-compartmental or compartmental analysis of the concentration-time data to determine key PK parameters (e.g., half-life, clearance, volume of distribution).

The Bystander Effect of DM4

The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse into and kill neighboring tumor cells that may not express the target antigen. The membrane permeability of the released payload is a key determinant of the bystander effect. DM4, being relatively lipophilic, can cross cell membranes and induce bystander killing, which is advantageous for treating heterogeneous tumors with varied antigen expression.

Conclusion

The DM4 payload is a cornerstone of the this compound ADC platform, providing potent, targeted cytotoxicity to cancer cells. Its mechanism of action, centered on the disruption of microtubule dynamics, is well-characterized and highly effective at inducing mitotic arrest and apoptosis. The sophisticated design of the sulfo-SPDB linker ensures that this powerful payload is delivered preferentially to the tumor microenvironment, enhancing the therapeutic window. The quantitative data and experimental protocols presented in this guide underscore the robust preclinical validation of this system and provide a valuable resource for researchers and drug developers working to advance the next generation of antibody-drug conjugates for cancer therapy. The continued exploration of linker-payload technologies like this compound holds immense promise for improving patient outcomes in oncology.

References

- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The Architecture of Precision: A Technical Guide to Sulfo-SPDB-DM4 for Targeted Cancer Therapy

For Immediate Release

This whitepaper provides a comprehensive technical overview of the sulfo-SPDB-DM4 antibody-drug conjugate (ADC) platform, designed for researchers, scientists, and drug development professionals. It details the core components, mechanism of action, preclinical and clinical data, and key experimental protocols for the evaluation of ADCs utilizing this advanced linker-payload system.

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceuticals engineered to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted approach aims to maximize therapeutic efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.[2] An ADC's architecture consists of three primary components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a powerful cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][3] The linker's stability in circulation and its ability to release the payload under specific conditions within the target cell are critical to the ADC's success.[4]

The this compound system represents a sophisticated approach, combining a chemically cleavable linker with a potent maytansinoid payload to create effective and targeted cancer therapeutics.

Deconstructing the this compound System

The efficacy of an ADC built with this system is derived from the distinct properties of its linker and payload components.

The Sulfo-SPDB Linker: A Bridge Built for Stability and Release

The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a chemically cleavable linker featuring a disulfide bond. Its design incorporates several key advantages:

-

Circulatory Stability : The linker is engineered to be highly stable in the bloodstream, preventing the premature release of the cytotoxic DM4 payload. This stability is crucial for reducing off-target toxicity and ensuring that the majority of the payload reaches the tumor site. Steric hindrance around the disulfide bond enhances this stability.

-

Reductive Cleavage : The disulfide bond is susceptible to cleavage within the reductive environment of the cell. Upon internalization into a cancer cell, the higher intracellular concentration of reducing agents like glutathione facilitates the cleavage of the linker, releasing the active DM4 payload precisely where it is needed.

The DM4 Payload: A Potent Microtubule Disruptor

DM4, also known as ravtansine, is a highly potent derivative of maytansine, a class of powerful antimitotic agents.

-

Mechanism of Action : DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization. It binds to tubulin, preventing the formation of microtubules, which are essential components of the cellular cytoskeleton required for mitotic spindle formation and cell division.

-

Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Studies indicate that maytansinoid-induced apoptosis can involve the activation of caspase cascades and mitochondrial pathways.

Mechanism of Action: From Systemic Circulation to Cellular Demise

The therapeutic effect of a this compound ADC is a multi-step process that leverages both targeted delivery and potent cytotoxicity.

-

Targeting : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization : Upon binding, the cancer cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.

-

Lysosomal Trafficking : The complex is trafficked to the lysosome, an acidic organelle rich in enzymes.

-

Payload Release : Inside the cell, the reductive environment (high glutathione concentration) cleaves the disulfide bond of the sulfo-SPDB linker, releasing the active DM4 payload into the cytoplasm.

-

Cytotoxicity : The freed DM4 binds to tubulin, disrupting the microtubule network, which induces mitotic arrest and culminates in apoptotic cell death.

-

Bystander Effect : The released DM4 payload may be able to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.

References

- 1. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]

- 2. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Manufacturing of Sulfo-SPDB-DM4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of sulfo-SPDB-DM4, a key antibody-drug conjugate (ADC) component. The document details the synthesis of the maytansinoid payload DM4, the sulfo-SPDB linker, and the final conjugation process to create the ADC. It includes experimental protocols, data presentation in tabular format, and visualizations of the key pathways and workflows.

Introduction to this compound

This compound is an antibody-drug conjugate that combines a potent cytotoxic maytansinoid, DM4, with a monoclonal antibody through a cleavable disulfide linker, sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate).[1][2] This ADC is designed for targeted cancer therapy. The antibody component selectively binds to antigens overexpressed on tumor cells, leading to the internalization of the ADC.[][4] Once inside the cell, the disulfide bond in the sulfo-SPDB linker is cleaved in the reducing environment of the cytosol, releasing the highly potent DM4 payload.[5] The released DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell. The inclusion of a sulfonate group in the linker enhances its water solubility.

Synthesis of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine)

The synthesis of the cytotoxic payload DM4 is a multi-step process that begins with the preparation of the thiol-containing side chain, followed by its conjugation to maytansinol.

Experimental Protocol: Synthesis of DM4

Step 1: Synthesis of 4-Mercapto-4-methylpentanoic acid

This step involves the reaction of isobutylene sulfide with the anion of acetonitrile, followed by basic hydrolysis.

-

Materials: Isobutylene sulfide, acetonitrile, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), sodium hydroxide (NaOH), deionized water, ethyl acetate, hexane, concentrated hydrochloric acid (HCl), anhydrous sodium sulfate (Na2SO4).

-

Procedure:

-

Under an argon atmosphere, dissolve acetonitrile in anhydrous THF and cool to -78°C.

-

Slowly add n-BuLi and stir the solution.

-

Add isobutylene sulfide and allow the reaction to proceed.

-

After the reaction is complete, add a solution of NaOH in deionized water and reflux the mixture overnight.

-

Cool the reaction to room temperature, add deionized water, and extract with a 2:1 mixture of ethyl acetate and hexane.

-

Acidify the aqueous layer to pH 2 with concentrated HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4 and remove the solvent by rotary evaporation to yield 4-mercapto-4-methylpentanoic acid.

-

Step 2: Synthesis of the Methyldithio Pentanoic Acid Derivative

The thiol group is protected by reacting it with methyl methanethiolsulfonate.

-

Materials: 4-Mercapto-4-methylpentanoic acid, methyl methanethiolsulfonate (MeSSO2Me).

-

Procedure:

-

Dissolve 4-mercapto-4-methylpentanoic acid in an appropriate solvent.

-

Add methyl methanethiolsulfonate and stir the reaction at room temperature.

-

Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, purify the product to obtain the methyldithio pentanoic acid derivative.

-

Step 3: Esterification and Coupling with N-methyl-L-alanine

The carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester and then coupled with N-methyl-L-alanine.

-

Materials: Methyldithio pentanoic acid derivative, N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC), N-methyl-L-alanine, ethyl acetate, hexane, silica gel for column chromatography.

-

Procedure:

-

React the methyldithio pentanoic acid derivative with N-hydroxysuccinimide in the presence of DCC to form the NHS ester.

-

React the NHS ester with N-methyl-L-alanine to form N-methyI-N-(4-metliyl-4-inethyldithio-l-oxopentyl)-L-aIanine.

-

Purify the product by column chromatography over silica gel.

-

Step 4: Conjugation to Maytansinol

The final step involves the coupling of the side chain to maytansinol.

-

Materials: N-methyI-N-(4-metliyl-4-inethyldithio-l-oxopentyl)-L-aIanine, maytansinol, dicyclohexylcarbodiimide (DCC), zinc chloride (ZnCl2) in diethyl ether, dichloromethane, ethyl acetate, dithiothreitol (DTT).

-

Procedure:

-

Dissolve N-methyI-N-(4-metliyl-4-inethyldithio-l-oxopentyl)-L-aIanine and maytansinol in dichloromethane under an argon atmosphere.

-

Add a solution of DCC in dichloromethane, followed by a solution of ZnCl2 in diethyl ether.

-

Stir the mixture at room temperature for 2 hours.

-

Add ethyl acetate and filter the mixture.

-

The resulting disulfide-protected DM4 is then reduced with dithiothreitol to yield the final thiol-containing DM4.

-

Purify the final product by HPLC.

-

Quantitative Data: DM4 Synthesis

| Step | Product | Typical Yield | Purity (HPLC) |

| 1 | 4-Mercapto-4-methylpentanoic acid | ~39% | >95% |

| 2 | Methyldithio pentanoic acid derivative | >90% | >95% |

| 3 | N-methyI-N-(4-metliyl-4-inethyldithio-l-oxopentyl)-L-aIanine | ~51% | >98% |

| 4 | DM4 | - | >99% |

Synthesis of Sulfo-SPDB Linker

The sulfo-SPDB linker is a heterobifunctional crosslinker containing an NHS ester for reaction with amines and a pyridyldithio group for reaction with thiols. A simplified, scalable synthesis has been developed to improve upon earlier lengthy and inefficient processes.

Experimental Protocol: Synthesis of Sulfo-SPDB

A previously reported synthesis of sulfo-SPDB involved a 6-step process. A newer, more efficient method is presented in a patent, although detailed step-by-step protocols with specific quantities are not fully disclosed in the provided search results. The general improved synthesis is outlined below (Figure 4 in the patent WO2012078868A1).

General Improved Synthesis of Sulfo-SPDB:

The improved synthesis of sulfo-SPDB involves fewer steps and is more scalable. The key starting materials and general transformations are described in the patent, but a detailed experimental protocol with specific reagents, quantities, reaction times, and purification methods is not available in the provided search results.

Manufacturing of this compound ADC

The manufacturing of the final this compound ADC involves a two-step conjugation process. First, the sulfo-SPDB linker is attached to the monoclonal antibody. Then, the DM4 payload is conjugated to the antibody-linker intermediate.

Experimental Protocol: ADC Conjugation

Step 1: Antibody Modification with Sulfo-SPDB

-

Materials: Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4), sulfo-SPDB linker dissolved in an organic co-solvent (e.g., DMSO), quenching agent (e.g., cysteine), desalting column (e.g., G25).

-

Procedure:

-

Prepare the antibody solution at a concentration of 1-2 mg/mL in a buffer at a slightly basic pH (e.g., pH 8.0-8.5) to facilitate the reaction with the NHS ester.

-

Add the sulfo-SPDB linker solution to the antibody solution with gentle mixing. A molar excess of the linker is used to achieve the desired degree of modification.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding a quenching agent to react with any unreacted linker.

-

Purify the antibody-linker intermediate using a desalting column to remove excess linker and byproducts.

-

Step 2: Conjugation of DM4 to the Antibody-Linker Intermediate

-

Materials: Purified antibody-sulfo-SPDB intermediate, DM4 dissolved in an organic co-solvent (e.g., DMA), purification system (e.g., SEC or HIC).

-

Procedure:

-

Add the DM4 solution to the purified antibody-linker intermediate.

-

Incubate the reaction mixture to allow the thiol group of DM4 to react with the pyridyldithio group of the linker, forming a disulfide bond.

-

Monitor the reaction to achieve the desired drug-to-antibody ratio (DAR).

-

Purify the final this compound ADC using chromatography techniques such as Size Exclusion Chromatography (SEC) to remove aggregates and Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.

-

Quantitative Data: ADC Manufacturing

| Parameter | Typical Value/Range | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 3-4 | HIC, RP-HPLC, Mass Spectrometry |

| Monomer Content | >95% | Size Exclusion Chromatography (SEC) |

| Free Drug Level | <1% | RP-HPLC |

Characterization of this compound ADC

Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy.

Drug-to-Antibody Ratio (DAR) Determination

The average number of DM4 molecules conjugated to each antibody is a critical quality attribute.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the drug load on each chain.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide information on the distribution of different drug-loaded species.

Purity and Aggregation Analysis

-

Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates and fragments in the final ADC product.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

Mechanism of Action and Cellular Processing

The efficacy of this compound relies on a sequence of events that deliver the cytotoxic payload specifically to cancer cells.

Experimental Workflows

The overall process for synthesizing and manufacturing a this compound ADC is a sequential workflow involving the preparation of the individual components followed by their conjugation and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]

- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-FOLR1 (M9346A)-sulfo-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]

The Core Mechanism of Tubulin Inhibition by Sulfo-SPDB-DM4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sulfo-SPDB-DM4, an antibody-drug conjugate (ADC) component, with a focus on its tubulin inhibition properties. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

Introduction to this compound

This compound is an antibody-drug conjugate that integrates a cytotoxic payload, DM4, with a monoclonal antibody via a sulfo-SPDB linker. This system is engineered for the targeted delivery of DM4 to cancer cells. The antibody component selectively binds to tumor-associated antigens, triggering internalization of the ADC. Following cellular uptake, the linker is cleaved, liberating the potent microtubule inhibitor, DM4, within the cancer cell.[1]

The Sulfo-SPDB Linker: A Key to Targeted Release

The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate with a sulfo group) linker is a critical component of this ADC, ensuring stability in circulation and enabling targeted payload release. It is a cleavable linker that contains a disulfide bond.[2][3][][5] This disulfide bond is susceptible to cleavage in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the bloodstream. This differential in GSH levels ensures that the cytotoxic payload is preferentially released inside the target cancer cells, minimizing off-target toxicity.

DM4: A Potent Maytansinoid Tubulin Inhibitor

DM4 is a highly potent maytansinoid, a class of compounds known for their antimitotic activity. Its mechanism of action centers on the disruption of the microtubule network within cancer cells, which is essential for various cellular functions, including cell division.

Binding to Tubulin and Inhibition of Polymerization

DM4 exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. It binds to tubulin at or near the vinblastine-binding site. This binding event inhibits the polymerization of tubulin into microtubules. The cellular metabolite of DM4, S-methyl-DM4, has been shown to inhibit microtubule assembly with a half-maximal inhibitory concentration (IC50) of 1.7 ± 0.4 μmol/L.

Suppression of Microtubule Dynamics

Beyond inhibiting polymerization, maytansinoids like DM4 are potent suppressors of microtubule dynamics. Microtubules are inherently dynamic structures, continuously undergoing phases of growth (polymerization) and shrinkage (depolymerization), a process termed dynamic instability. This dynamic nature is crucial for the proper functioning of the mitotic spindle during cell division. By suppressing these dynamics, DM4 disrupts the formation and function of the mitotic spindle. The metabolite S-methyl-DM4, at a concentration of 100 nmol/L, has been demonstrated to suppress microtubule dynamic instability by 73%.

Downstream Cellular Consequences

The disruption of microtubule function by DM4 triggers a cascade of events within the cancer cell, ultimately leading to apoptosis.

Mitotic Arrest

By interfering with the mitotic spindle, DM4 causes cells to arrest in the G2/M phase of the cell cycle. This mitotic arrest is a direct consequence of the activation of the mitotic spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds.

Induction of Apoptosis

Prolonged mitotic arrest induced by microtubule-targeting agents leads to programmed cell death, or apoptosis. The signaling pathways involved in this process include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) pathway. Furthermore, the disruption of microtubules can lead to the release of pro-apoptotic proteins, such as Bim, which are normally sequestered by the microtubule network. In some cancer cell lines, this induction of apoptosis has been shown to be independent of the p53 tumor suppressor protein.

Quantitative Data on Maytansinoid-Tubulin Interaction

The following table summarizes key quantitative data for maytansinoid derivatives related to DM4, providing insights into their potency and binding characteristics. It is important to note that direct quantitative data for DM4 is limited in the public domain; therefore, data for its active metabolite, S-methyl-DM4, and the closely related compound, S-methyl-DM1, are presented as valuable surrogates.

| Parameter | Maytansinoid | Value | Reference |

| IC50 (Microtubule Assembly Inhibition) | S-methyl-DM4 | 1.7 ± 0.4 μmol/L | |

| S-methyl-DM1 | 4 ± 0.1 μmol/L | ||

| Maytansine | 1 ± 0.02 μmol/L | ||

| Kd (Binding to soluble tubulin) | S-methyl-DM1 | 0.93 ± 0.2 μmol/L | |

| Maytansine | 0.86 ± 0.2 μmol/L | ||

| Suppression of Dynamic Instability (at 100 nmol/L) | S-methyl-DM4 | 73% | |

| S-methyl-DM1 | 84% | ||

| Maytansine | 45% |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of maytansinoids with tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form. Alternatively, a fluorescence-based method can be used where a fluorescent dye, such as DAPI, preferentially binds to polymerized tubulin, leading to an increase in fluorescence intensity.

General Protocol:

-

Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), test compound (DM4), and control compounds (e.g., paclitaxel as a polymerization promoter and vinblastine as an inhibitor).

-

Procedure:

-

Thaw tubulin and other reagents on ice.

-

Prepare a reaction mixture containing tubulin and polymerization buffer.

-

Add the test compound or control to the reaction mixture.

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence over time using a microplate reader.

-

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value for inhibition of polymerization can be calculated from dose-response curves.

Microtubule Dynamics Assay in Live Cells

This assay visualizes and quantifies the effect of a compound on the dynamic instability of microtubules in living cells.

Principle: Live-cell imaging of cells expressing fluorescently tagged tubulin or microtubule plus-end tracking proteins (e.g., EB1-GFP) allows for the direct observation and measurement of microtubule growth, shortening, catastrophe (transition from growth to shortening), and rescue (transition from shortening to growth) events.

General Protocol:

-

Cell Culture and Transfection: Culture cells on glass-bottom dishes and transfect them with a plasmid encoding a fluorescently tagged tubulin or EB1. Alternatively, use a cell-permeable fluorescent probe for tubulin like SiR-tubulin.

-

Live-Cell Imaging:

-

Mount the dish on a microscope equipped with a temperature-controlled chamber (37°C) and CO₂ supply.

-

Acquire time-lapse images of the fluorescently labeled microtubules at a high frame rate.

-

-

Compound Treatment: Add the test compound (DM4) to the cells and continue time-lapse imaging.

-

Data Analysis:

-

Generate kymographs (space-time plots) from the time-lapse movies to visualize the life history of individual microtubules.

-

From the kymographs, measure the rates of microtubule growth and shortening, and the frequencies of catastrophe and rescue events.

-

Compare these parameters before and after compound treatment.

-

Tubulin Binding Affinity Assay

This assay determines the binding affinity (dissociation constant, Kd) of a compound for tubulin.

Principle: Various techniques can be used to measure binding affinity. One common method is a competition binding assay using a radiolabeled ligand that binds to a known site on tubulin. The ability of the test compound to displace the radiolabeled ligand is measured. Another method is to monitor the change in the intrinsic tryptophan fluorescence of tubulin upon ligand binding.

General Protocol (Fluorescence Quenching):

-

Reagents: Purified tubulin, buffer, and the test compound (DM4).

-

Procedure:

-

Prepare a solution of tubulin in a suitable buffer.

-

Measure the intrinsic tryptophan fluorescence of the tubulin solution (excitation at ~295 nm, emission at ~330-350 nm).

-

Titrate the tubulin solution with increasing concentrations of the test compound.

-

Measure the fluorescence intensity after each addition and incubation to allow for binding equilibrium.

-

-

Data Analysis:

-

The quenching of tubulin fluorescence is indicative of binding.

-

The dissociation constant (Kd) can be calculated by fitting the binding data to a suitable binding isotherm equation.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship of DM4's Effects on Microtubules

Caption: Logical flow of DM4's effects from tubulin binding to apoptosis.

References

Methodological & Application

Application Notes and Protocols for sulfo-SPDB-DM4 Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site. The sulfo-SPDB-DM4 system is a widely utilized platform for ADC development. It employs the sulfo-SPDB (sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) linker, a cleavable disulfide-containing crosslinker, to conjugate the maytansinoid cytotoxin, DM4, to a monoclonal antibody.

These application notes provide a detailed protocol for the conjugation of this compound to a target antibody, including methods for purification and characterization of the resulting ADC.

Principle of the Method

The conjugation of this compound to an antibody is a two-step process that targets the primary amines of lysine residues on the antibody surface.

-

Antibody Modification: The N-hydroxysuccinimide (NHS) ester of the heterobifunctional sulfo-SPDB linker reacts with the ε-amino groups of lysine residues on the antibody, forming a stable amide bond. This step introduces a pyridyldithio group onto the antibody surface.

-

Drug Conjugation: The thiol-containing DM4 payload then reacts with the pyridyldithio-activated antibody. A disulfide exchange reaction occurs, releasing pyridine-2-thione and forming a stable disulfide bond between the antibody and DM4.

The resulting ADC can be purified to remove unconjugated antibody, free drug, and other impurities. The Drug-to-Antibody Ratio (DAR), a critical quality attribute of the ADC, is then determined to quantify the average number of DM4 molecules conjugated to each antibody.

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

sulfo-SPDB linker

-

DM4 payload

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris buffer, pH 8.0

-

L-Cysteine

-

Size Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

-

UV/Vis Spectrophotometer

-

HPLC system

Antibody Preparation

-

If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), dialyze the antibody against PBS, pH 7.4, overnight at 4°C.

-

Determine the antibody concentration using a UV/Vis spectrophotometer at 280 nm.

Step 1: Antibody Modification with sulfo-SPDB

-

Bring the antibody solution to room temperature.

-

Prepare a stock solution of sulfo-SPDB in anhydrous DMSO immediately before use.

-

Add a 5- to 10-fold molar excess of the sulfo-SPDB stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

Remove the excess, unreacted sulfo-SPDB linker by buffer exchange into PBS, pH 7.4, using a desalting column or tangential flow filtration.

Step 2: Conjugation of DM4 to the Modified Antibody

-

Prepare a stock solution of DM4 in anhydrous DMSO immediately before use.

-

Add a 1.5- to 2-fold molar excess of the DM4 stock solution to the pyridyldithio-activated antibody solution while gently vortexing.

-

Incubate the reaction mixture for 16-20 hours at room temperature in the dark with gentle shaking.

-

Quench the reaction by adding L-cysteine to a final concentration of 10 mM. Incubate for 1 hour at room temperature.

Step 3: Purification of the this compound ADC

Size Exclusion Chromatography (SEC) is used to remove unconjugated DM4, excess quenching agent, and other small molecule impurities, as well as to separate monomeric ADC from aggregates.

-

Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.

-

Load the quenched reaction mixture onto the column.

-

Elute the ADC with PBS, pH 7.4, at a flow rate recommended by the column manufacturer.

-

Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric ADC peak.

Hydrophobic Interaction Chromatography (HIC) can be used for further purification to separate ADC species with different DARs and to remove unconjugated antibody.

-

Equilibrate a HIC column (e.g., Butyl or Phenyl Sepharose) with a high-salt binding buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

-

Load the SEC-purified ADC onto the column.

-

Wash the column with the binding buffer to remove any unbound species.

-

Elute the ADC species using a decreasing linear salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate). ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).

-

Collect fractions and pool those containing the desired ADC species.

Step 4: Characterization of the this compound ADC

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

The average DAR can be estimated by measuring the absorbance of the purified ADC at two wavelengths: 280 nm (for the antibody) and ~252 nm (the absorbance maximum for maytansinoids).

-

Measure the absorbance of the purified ADC solution at 280 nm (A280) and 252 nm (A252).

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, which account for the contribution of the drug to the absorbance at 280 nm:

-

Drug Concentration (M): C_drug = (A_252) / (ε_drug_252)

-

Corrected Antibody Absorbance at 280 nm: A_280_corrected = A_280 - (C_drug * ε_drug_280)

-

Antibody Concentration (M): C_antibody = A_280_corrected / ε_antibody_280

-

DAR: DAR = C_drug / C_antibody

Note: The extinction coefficients (ε) for the specific antibody and DM4 must be known. If not available, they should be determined experimentally or obtained from the supplier.

-

Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC can also be used to determine the distribution of ADC species with different DARs.

-

Equilibrate a HIC column with a high-salt mobile phase A (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).

-

Inject the purified ADC sample.

-

Elute the ADC species with a linear gradient of a low-salt mobile phase B (e.g., 100 mM Sodium Phosphate, pH 7.0).

-

The chromatogram will show a series of peaks corresponding to the unconjugated antibody (DAR=0) and ADCs with increasing numbers of conjugated DM4 molecules (DAR=1, 2, 3, etc.).

-

The average DAR can be calculated by the weighted average of the peak areas.

Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Molar Excess of sulfo-SPDB to Antibody | 5 - 10 fold | Optimization may be required depending on the antibody. |

| Molar Excess of DM4 to Antibody | 1.5 - 2 fold (relative to modified antibody) | Higher excess can lead to increased aggregation. |

| Typical Drug-to-Antibody Ratio (DAR) | 3 - 4 | A DAR in this range is often optimal for efficacy and safety.[] |

| Conjugation Efficiency | > 90% | Can be influenced by antibody properties and reaction conditions. |

| Final ADC Purity (by SEC) | > 95% monomer | Aggregates should be minimized as they can affect safety and efficacy. |

Visualizations

Caption: Experimental workflow for this compound ADC production.

Caption: Reaction mechanism of this compound conjugation.

References

Optimizing Drug-to-Antibody Ratio (DAR) for Enhanced Sulfo-SPDB-DM4 Antibody-Drug Conjugate Performance

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The sulfo-SPDB-DM4 linker-payload system is a widely utilized platform in ADC development. The sulfo-SPDB (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker provides a stable connection to the antibody, while the DM4, a potent maytansinoid tubulin inhibitor, delivers a powerful cytotoxic effect to target cells.

A critical quality attribute (CQA) that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC is the drug-to-antibody ratio (DAR). The DAR represents the average number of drug-linker molecules conjugated to a single antibody. An optimal DAR is crucial for balancing the therapeutic window; a low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity and faster clearance from circulation.[][2][3] This document provides detailed protocols for the conjugation of this compound to a monoclonal antibody, methods for optimizing the DAR, and analytical techniques for its characterization.

Optimizing the Drug-to-Antibody Ratio (DAR)

The DAR of a this compound ADC is primarily controlled by the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction. Other factors such as reaction time, temperature, pH, and antibody concentration can also influence the final DAR. Systematic optimization of these parameters is essential to achieve a desired and consistent DAR.

Key Reaction Parameters and Their Impact on DAR

| Parameter | Effect on DAR | Recommendations |

| This compound : Antibody Molar Ratio | Increasing the molar excess of the linker-payload generally leads to a higher average DAR. | Start with a molar ratio of 5:1 to 10:1 (linker-payload:antibody) and adjust based on experimental results. |

| Reaction Time | Longer incubation times can lead to a higher DAR, up to a saturation point. | Typically, reactions are run for 1 to 4 hours. Time-course experiments are recommended to determine the optimal duration. |

| pH | The reactivity of lysine residues is pH-dependent. A slightly alkaline pH (7.5-8.5) is generally optimal for the acylation of lysine amines. | A conjugation buffer with a pH of 8.0 is a good starting point. |

| Temperature | Higher temperatures can increase the reaction rate, but may also lead to antibody denaturation or aggregation. | Reactions are typically performed at room temperature (20-25°C). |

| Antibody Concentration | Higher antibody concentrations can favor conjugation efficiency. | A concentration range of 5-10 mg/mL is commonly used. |

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

This protocol describes the buffer exchange and concentration of the antibody to prepare it for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a storage buffer (e.g., PBS)

-

Conjugation Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, pH 8.0

-

Amicon® Ultra centrifugal filter units (or similar) with an appropriate molecular weight cutoff (e.g., 30 kDa)

-

Microcentrifuge

Procedure:

-

Add the antibody solution to the centrifugal filter unit.

-

Centrifuge according to the manufacturer's instructions to concentrate the antibody.

-

Discard the flow-through.

-

Add the Conjugation Buffer to the filter unit to the original volume.

-

Gently mix and repeat the centrifugation step.

-

Repeat steps 3-5 for a total of three buffer exchange cycles.

-

After the final centrifugation, recover the concentrated antibody in Conjugation Buffer.

-

Determine the final antibody concentration using a spectrophotometer at 280 nm or a suitable protein assay. Adjust the concentration to 5-10 mg/mL with Conjugation Buffer.

Protocol 2: this compound Conjugation

This protocol outlines the conjugation of this compound to the prepared antibody.

Materials:

-

Prepared monoclonal antibody (5-10 mg/mL in Conjugation Buffer)

-

This compound linker-payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (as in Protocol 1)

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Calculate the volume of the this compound stock solution required to achieve the desired molar excess (e.g., 5:1, 7.5:1, 10:1 linker-payload to antibody).

-

Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle agitation.

Protocol 3: Purification of the ADC

This protocol describes the removal of unconjugated this compound and other small molecules using size-exclusion chromatography (SEC).[4][]

Materials:

-

Conjugation reaction mixture

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Pre-packed desalting column (e.g., Sephadex G-25) or a size-exclusion chromatography system.

Procedure:

-

Equilibrate the desalting column with Purification Buffer according to the manufacturer's instructions.

-

Load the conjugation reaction mixture onto the column.

-

Elute the ADC with Purification Buffer. The ADC will elute in the void volume, while the smaller, unconjugated species will be retained.

-

Collect the fractions containing the purified ADC.

-

Pool the ADC-containing fractions and determine the protein concentration.

-

Sterile filter the final ADC product and store at 2-8°C.

Characterization of the ADC

Accurate determination of the DAR is critical for the characterization and quality control of the ADC.

Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC-UV)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.

Materials:

-

Purified ADC sample

-

HIC Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

HIC Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula:

Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Protocol 5: DAR Determination by LC-MS

Intact mass analysis by liquid chromatography-mass spectrometry (LC-MS) provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.

Materials:

-

Purified ADC sample

-

LC-MS Mobile Phase A: 0.1% Formic Acid in Water

-

LC-MS Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Reversed-phase column suitable for large proteins (e.g., C4)

-

LC-MS system (e.g., Q-TOF)

Procedure:

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the ADC sample.

-

Elute the ADC using a gradient of increasing Mobile Phase B.

-

Acquire the mass spectra of the eluting species.

-

Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.

-

Calculate the number of conjugated drug-linkers for each species by comparing the mass of the conjugated antibody to the unconjugated antibody.

-

Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.

-

Calculate the average DAR based on the relative abundances and the number of drugs for each species.

Data Presentation

Table 1: Effect of this compound to Antibody Molar Ratio on Average DAR

| This compound : Antibody Molar Ratio | Average DAR | Monomer Purity (%) |

| 5 : 1 | 3.2 | >98% |

| 7.5 : 1 | 3.8 | >98% |

| 10 : 1 | 4.5 | >95% |

| 15 : 1 | 5.6 | >90% |

Note: The data presented in this table is illustrative and will vary depending on the specific antibody and reaction conditions.

Visualizations

Caption: Experimental workflow for this compound ADC production and characterization.

Caption: Logical workflow for optimizing the drug-to-antibody ratio (DAR).

Caption: Relationship between DAR and key ADC properties.

References

- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioconjugation Techniques for Sulfo-SPDB-DM4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of the sulfo-SPDB-DM4 linker-payload to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs). This document outlines the mechanism of action, experimental procedures for conjugation, purification, and characterization, as well as in vitro efficacy assessment.

Introduction to this compound

The this compound is a potent ADC payload system comprising two key components:

-

DM4: A highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization and microtubule assembly, leading to mitotic arrest and subsequent apoptosis.[1][2]

-

Sulfo-SPDB linker: A chemically cleavable disulfide linker. The inclusion of a sulfo-group enhances its water solubility, facilitating conjugation in aqueous conditions.[] The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, ensuring targeted release of the DM4 payload within the cancer cell.[4]

The resulting ADC is designed to selectively bind to tumor-associated antigens on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, and the linker is cleaved, releasing the cytotoxic DM4 payload directly into the cell.[]

Data Presentation

The following tables summarize representative quantitative data obtained during the development and characterization of a this compound ADC. These values are illustrative and may vary depending on the specific antibody, reaction conditions, and analytical methods used.

Table 1: Representative Conjugation Reaction Parameters and Outcomes

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Antibody Concentration | 10 mg/mL | 10 mg/mL | 5 mg/mL |

| This compound:Ab Molar Ratio | 5:1 | 7:1 | 7:1 |

| Co-solvent (DMA) % | 5% | 10% | 10% |

| Reaction pH | 7.4 | 8.0 | 8.0 |

| Incubation Time | 4 hours | 4 hours | 8 hours |

| Incubation Temperature | Room Temp | Room Temp | 4°C |

| Average DAR (HIC-UV) | 3.5 | 4.1 | 3.8 |

| Monomer Percentage (SEC) | >95% | >95% | >95% |

| Free Drug Level | <1% | <1% | <1% |

Table 2: Representative In Vitro Cytotoxicity Data (MTT Assay)

| Cell Line | Antigen Expression | ADC IC50 (nM) | Free DM4 IC50 (nM) | Non-targeting ADC IC50 (nM) |

| Cell Line A | High | 0.5 | 0.01 | >100 |

| Cell Line B | Medium | 5.2 | 0.01 | >100 |

| Cell Line C | Low/Negative | >100 | 0.01 | >100 |

Experimental Protocols

Protocol 1: Antibody-Thiol Modification and Conjugation with this compound (Lysine-based)

This protocol describes a common method for conjugating this compound to an antibody via modification of lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethylacetamide (DMA)

-

Traut's Reagent (2-iminothiolane)

-

Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)

-

Diafiltration system

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a diafiltration system or a desalting column.

-

Adjust the antibody concentration to 5-10 mg/mL with Reaction Buffer.

-

-

Thiolation of the Antibody:

-

Prepare a fresh solution of Traut's Reagent in Reaction Buffer.

-

Add a 10- to 20-fold molar excess of Traut's Reagent to the antibody solution.

-

Incubate for 1 hour at room temperature with gentle mixing.

-